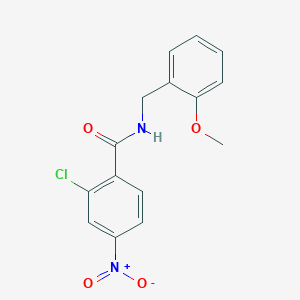![molecular formula C22H24N4O B5530872 N-[1-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]pyrrolidin-3-yl]acetamide](/img/structure/B5530872.png)
N-[1-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]pyrrolidin-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]pyrrolidin-3-yl]acetamide is a complex organic compound that features a pyrazole ring, a pyrrolidine ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]pyrrolidin-3-yl]acetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the phenyl groups: The phenyl groups can be introduced via Friedel-Crafts acylation.
Formation of the pyrrolidine ring: This involves the cyclization of an appropriate amine precursor.
Coupling of the pyrazole and pyrrolidine rings: This step often involves a nucleophilic substitution reaction.
Introduction of the acetamide group: This can be achieved by reacting the intermediate with acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-[1-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]pyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrazole or pyrrolidine rings.
Reduction: Reduced forms of the pyrazole or pyrrolidine rings.
Substitution: Substituted derivatives at the acetamide group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[1-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]pyrrolidin-3-yl]acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole and pyrrolidine rings. These interactions can modulate biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[1-[[5-(4-methylphenyl)-1H-pyrazol-4-yl]methyl]pyrrolidin-3-yl]acetamide
- N-[1-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]pyrrolidin-3-yl]acetamide
- N-[1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]pyrrolidin-3-yl]acetamide
Uniqueness
N-[1-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]pyrrolidin-3-yl]acetamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of both phenyl and pyrrolidine groups. This unique structure may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-[1-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]pyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O/c1-16(27)24-21-11-12-26(15-21)14-20-13-23-25-22(20)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-10,13,21H,11-12,14-15H2,1H3,(H,23,25)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYBYOHFBGBMBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCN(C1)CC2=C(NN=C2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5530792.png)
![4-fluoro-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B5530794.png)
![2-(2-cyanophenoxy)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide](/img/structure/B5530798.png)
![6-methyl-4-oxo-1-(2-phenylethyl)-2-[(phenylthio)methyl]-1,4-dihydro-3-pyridinecarboxylic acid](/img/structure/B5530804.png)
![N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-pyrimidinecarboxamide](/img/structure/B5530808.png)

![(3S*,4R*)-1-[(1,7-dimethyl-1H-indol-2-yl)carbonyl]-N,N-dimethyl-4-propyl-3-pyrrolidinamine](/img/structure/B5530823.png)







